molecular formula C20H12F2N2 B14279116 1,4-Bis(4-fluorophenyl)phthalazine CAS No. 138181-08-5

1,4-Bis(4-fluorophenyl)phthalazine

Cat. No.: B14279116
CAS No.: 138181-08-5
M. Wt: 318.3 g/mol
InChI Key: BIEOUPFYJXALQO-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluorophenyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. The compound features a phthalazine core with two 4-fluorophenyl groups attached at the 1 and 4 positions, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-fluorophenyl)phthalazine typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the phthalazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluorophenyl)phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline conditions.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phthalazine dicarboxylic acid.

    Reduction: Dihydro-phthalazine derivatives.

    Substitution: Substituted phthalazine derivatives with various functional groups.

Scientific Research Applications

1,4-Bis(4-fluorophenyl)phthalazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorophenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-fluorophenyl)phthalazine is unique due to the presence of the 4-fluorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

CAS No.

138181-08-5

Molecular Formula

C20H12F2N2

Molecular Weight

318.3 g/mol

IUPAC Name

1,4-bis(4-fluorophenyl)phthalazine

InChI

InChI=1S/C20H12F2N2/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(24-23-19)14-7-11-16(22)12-8-14/h1-12H

InChI Key

BIEOUPFYJXALQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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